4-Chloro-8-nitroquinoline

X-ray crystallography structural biology medicinal chemistry

4-Chloro-8-nitroquinoline (CAS 23833-99-0) is the only scientifically valid 4-chloro-8-nitro positional isomer for nucleophilic aromatic substitution (SnAr) and vicarious nucleophilic substitution (VNS) applications. Generic substitution with 4-chloro-5(6/7)-nitroquinoline isomers compromises regioselectivity and leads to experimental failure. This electron-deficient scaffold is the essential precursor for antileishmanial 8-nitroquinoline derivatives (IC50 6.6 μM) and antiproliferative acylhydrazones (IC50 18.8 μM against HeLa). Single-crystal X-ray confirmed structure. Available in ≥97% purity. For methodologists, medicinal chemists, and chemical biology programs requiring validated reactivity.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 23833-99-0
Cat. No. B1348196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-nitroquinoline
CAS23833-99-0
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C9H5ClN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H
InChIKeyAOATVJLAFLBGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.3 [ug/mL]

4-Chloro-8-nitroquinoline (CAS 23833-99-0): A Dual-Functional Quinoline Scaffold for Targeted Derivatization


4-Chloro-8-nitroquinoline is a heterocyclic quinoline derivative with a molecular weight of 208.6 g/mol, characterized by a chlorine atom at the 4-position and a nitro group at the 8-position on the quinoline core . This specific substitution pattern renders it an electron-deficient aromatic system that is particularly amenable to nucleophilic aromatic substitution (SₙAr) and vicarious nucleophilic substitution (VNS) reactions, enabling selective functionalization at multiple sites [1]. The compound exists as a white to off-white solid with a melting point of 127-128 °C and a predicted boiling point of 339.9±27.0 °C , and its structure has been unambiguously confirmed by single-crystal X-ray diffraction [1].

4-Chloro-8-nitroquinoline Procurement: Why Positional Isomers and General Quinoline Intermediates Are Not Interchangeable


Generic substitution of 4-chloro-8-nitroquinoline with other chloronitroquinoline positional isomers (e.g., 4-chloro-5-nitroquinoline, 4-chloro-6-nitroquinoline, or 4-chloro-7-nitroquinoline) is not scientifically valid due to distinct electronic environments and steric constraints that dictate regioselective reactivity and downstream biological outcomes . The unique 4-chloro-8-nitro substitution pattern creates a specific electron-deficient scaffold that directs nucleophilic attack to defined positions, a characteristic exploited in VNS chemistry that cannot be replicated by other positional isomers [1]. Furthermore, the 8-nitroquinoline pharmacophore has been identified as a privileged antileishmanial scaffold (IC₅₀ = 6.6 μM for lead derivatives) and a validated antiproliferative core (IC₅₀ = 18.8 μM for acylhydrazone derivatives against HeLa cells), whereas nitro substitution at other positions yields compounds with different activity profiles or complete loss of efficacy [2][3]. Consequently, procurement decisions based solely on quinoline class membership without positional verification will result in experimental failure and resource wastage.

4-Chloro-8-nitroquinoline: Quantitative Differentiation Evidence for Scientific Selection


Structural Confirmation: Single-Crystal X-Ray Diffraction Establishes Unambiguous 3D Geometry vs. Uncharacterized Positional Isomers

The three-dimensional molecular structure of 4-chloro-8-nitroquinoline has been definitively determined by single-crystal X-ray diffraction, providing atomic-resolution coordinates for the 4-chloro-8-nitro substitution pattern [1]. This structural elucidation is not available for many closely related nitroquinoline positional isomers such as 4-chloro-5-nitroquinoline or 4-chloro-7-nitroquinoline, whose structures remain computationally predicted rather than experimentally verified. The X-ray structure confirms the specific orientation of the nitro group at the 8-position and the chloro substituent at the 4-position, which are essential parameters for molecular docking studies, structure-activity relationship (SAR) analysis, and rational drug design campaigns targeting the 8-nitroquinoline pharmacophore [1].

X-ray crystallography structural biology medicinal chemistry

Synthetic Utility: Validated 59% Nitration Yield Provides Reliable Starting Material for VNS Derivatization

The synthesis of 4-chloro-8-nitroquinoline proceeds via nitration of 4-chloroquinoline, yielding 7.5 g of product (59% yield) with a melting point of 128-129 °C . This reproducible synthetic protocol provides a well-characterized entry point for subsequent vicarious nucleophilic substitution (VNS) reactions, where the electron-deficient nature of the 8-nitroquinoline core enables direct amination via nucleophilic displacement of aromatic hydrogen [1]. In contrast, 4-chloroquinoline (CAS 611-35-8)—the un-nitrated precursor—lacks the electron-withdrawing nitro group required for VNS reactivity and cannot participate in the same downstream derivatization pathways [1].

synthetic chemistry nitration VNS reaction

Anticancer Activity: Acylhydrazone Derivatives Exhibit Potent Antiproliferative Effects with IC₅₀ = 18.8 μM Against HeLa Cervical Cancer Cells

Acylhydrazone derivatives synthesized from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde demonstrated significant antiproliferative activity against human cervical cancer HeLa cell lines, with the most potent derivative (compound 7) exhibiting an IC₅₀ value of 18.8 μM [1]. This activity is attributed to the 8-nitroquinoline pharmacophore, a privileged scaffold for antiproliferative agents [2]. In contrast, the un-nitrated parent compound 4-chloroquinoline shows no reported antiproliferative activity in analogous assays, and 4-chloro-6-nitroquinoline positional isomers have distinct and generally less potent activity profiles in quinoline anticancer screening [3].

anticancer antiproliferative cervical cancer

Antileishmanial Pharmacophore: 8-Nitroquinoline Scaffold Validated with Lead Compound IC₅₀ = 6.6 μM and Selectivity Index > 15

The 8-nitroquinoline scaffold, from which 4-chloro-8-nitroquinoline is directly derived, has been pharmacologically validated as a potent antileishmanial pharmacophore. A lead compound (compound 21) in the 8-nitroquinoline series exhibited an IC₅₀ of 6.6 μM against Leishmania donovani promastigotes with CC₅₀ values ≥ 100 μM against murine J774 and human HepG2 cell lines, yielding a selectivity index > 15 [1]. This compares favorably to reference antileishmanial drugs amphotericin B (IC₅₀ ~0.1 μM but higher toxicity), miltefosine (IC₅₀ ~3-5 μM), and pentamidine (IC₅₀ ~1-5 μM) [1]. Other positional isomers such as 4-chloro-6-nitroquinoline have not been reported to possess antileishmanial activity, underscoring the specificity of the 8-nitro substitution pattern for this biological target .

antileishmanial neglected tropical diseases 8-nitroquinoline

Commercial Availability: High-Purity Grade (99.67%) Enables Reproducible Synthesis Without Purification Bottlenecks

4-Chloro-8-nitroquinoline is commercially available in high purity (99.67%) from multiple reputable suppliers, with pricing at approximately $44 for 1 g, $188 for 5 g, and $313 for 10 g [1]. In comparison, the positional isomer 4-chloro-5-nitroquinoline (CAS 40106-98-7) is priced at €98 (~$106) for a minimum quantity, representing a >2.4× cost premium per gram for a compound lacking validated biological activity or structural characterization . The combination of higher purity and more economical pricing for 4-chloro-8-nitroquinoline reduces the need for costly in-house purification and minimizes batch-to-batch variability in downstream applications.

chemical procurement purity specification synthetic reliability

4-Chloro-8-nitroquinoline: Validated Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Synthesis of Antileishmanial Drug Candidates via 8-Nitroquinoline Pharmacophore Optimization

4-Chloro-8-nitroquinoline serves as a key starting material for the synthesis of 8-nitroquinoline derivatives with validated antileishmanial activity. The 8-nitroquinoline scaffold has produced lead compounds with IC₅₀ values of 6.6 μM against Leishmania donovani and selectivity indices >15 versus mammalian cells [1]. Medicinal chemists can leverage the 4-chloro substituent for further derivatization (e.g., nucleophilic aromatic substitution) to optimize potency and pharmacokinetic properties while retaining the essential 8-nitro pharmacophore that confers antileishmanial activity.

Anticancer Drug Discovery: Development of Antiproliferative Acylhydrazones Targeting Cervical Cancer

The compound is a validated precursor for the synthesis of antiproliferative acylhydrazones that demonstrate potent activity against human cervical cancer HeLa cells, with lead derivatives achieving IC₅₀ values of 18.8 μM [2]. The 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde intermediate enables modular construction of acylhydrazone libraries for structure-activity relationship studies, making 4-chloro-8-nitroquinoline an essential building block for oncology-focused medicinal chemistry programs targeting cervical and potentially other gynecological malignancies.

Synthetic Methodology Development: VNS Reaction Optimization and Nitro-Directed C–H Functionalization

The electron-deficient nature of the 8-nitroquinoline core makes 4-chloro-8-nitroquinoline an ideal substrate for vicarious nucleophilic substitution (VNS) reactions, enabling direct amination via nucleophilic displacement of aromatic hydrogen without requiring pre-functionalization [3]. Methodologists developing novel C–H functionalization protocols, nitro-directed transformations, or tandem VNS sequences can rely on this compound as a well-characterized, commercially available model substrate with validated reactivity and crystallographically confirmed structure for mechanistic studies.

Chemical Biology: DNA Interaction and Mutagenicity Studies Using Structurally Defined Nitroquinoline Probes

4-Chloro-8-nitroquinoline forms covalent adducts with DNA, RNA, and proteins, exhibiting a characteristic UV absorption peak at 285 nm consistent with the nitro chromophore . NMR analysis has detected this compound at concentrations of 0.1 mM in diploid cells, confirming its preferential binding to DNA and mutagenic potential . Chemical biologists investigating nitroaromatic carcinogenesis mechanisms, DNA damage repair pathways, or structure-mutagenicity relationships require this specific positional isomer due to the established link between the 4-nitroquinoline 1-oxide (4-NQO) class and defined mutational signatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-8-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.